[2-(4-Ethylpiperazinyl)pteridin-4-yl](4-methoxyphenyl)amine
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Overview
Description
2-(4-Ethylpiperazinyl)pteridin-4-ylamine: is a versatile chemical compound with significant potential in scientific research. Its unique structure and properties make it a valuable tool for studying various biological processes, drug discovery, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazinyl)pteridin-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
2-(4-Ethylpiperazinyl)pteridin-4-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and cellular processes.
Medicine: Investigated for its potential as a therapeutic agent in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazinyl)pteridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. Detailed studies on its mechanism of action are essential for understanding its therapeutic potential and optimizing its use in various applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazinyl)pteridin-4-ylamine
- 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
- 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
Uniqueness
Compared to similar compounds, 2-(4-Ethylpiperazinyl)pteridin-4-ylamine exhibits unique properties due to the presence of the 4-methoxyphenyl group. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it particularly valuable for specific research applications .
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)pteridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-3-25-10-12-26(13-11-25)19-23-17-16(20-8-9-21-17)18(24-19)22-14-4-6-15(27-2)7-5-14/h4-9H,3,10-13H2,1-2H3,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSBEZVIWFPIQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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